3-(dimethylamino)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(dimethylamino)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are frequently encountered in various natural products and synthetic bioactive compounds
Mechanism of Action
Target of Action
The primary target of this compound is the 3-Chymotrypsin-like cysteine protease (3CLpro) . This enzyme plays a crucial role in the replication of SARS-CoV-2, making it an attractive target for therapeutic intervention .
Mode of Action
The compound interacts with the 3CLpro enzyme, inhibiting its activity .
Biochemical Pathways
The inhibition of the 3CLpro enzyme disrupts the replication of SARS-CoV-2 . This is because 3CLpro is responsible for processing the polyproteins that are translated from the viral RNA . By inhibiting this enzyme, the compound prevents the virus from replicating within the host cell .
Pharmacokinetics
The compound’s inhibitory activity against 3clpro has been demonstrated in vitro
Result of Action
The primary result of the compound’s action is the inhibition of SARS-CoV-2 replication . This could potentially reduce the severity of COVID-19 in infected individuals.
Biochemical Analysis
Biochemical Properties
It has been synthesized and evaluated for its biochemical activities against SARS-CoV-2 3CLpro . The representative compound displayed inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CLpro .
Cellular Effects
Preliminary studies suggest that it may have potential inhibitory effects on the 3-Chymotrypsin-like cysteine protease (3CLpro) of SARS-CoV-2, which plays an important role in viral replication .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with the 3CLpro of SARS-CoV-2, potentially leading to inhibition of this enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide typically involves the reaction of thiourea with 2-tosyloxy-1-indanone, 2-bromo-2,3-dihydroinden-1-ones, or 2,2-dibromo-2,3-dihydroinden-1-one . These reactions are carried out under controlled conditions to ensure high yields and purity of the final product. The classical Hantzsch reaction, where an α-haloketone is condensed with thiourea, is a common method used for the synthesis of thiazole derivatives .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(dimethylamino)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
8H-Indeno[1,2-d]thiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazole derivatives: Other thiazole derivatives, such as thiamine (vitamin B1) and epothilones, also display significant biological activities.
Uniqueness
3-(dimethylamino)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide stands out due to its specific structural features and the presence of the dimethylamino group, which may enhance its biological activity and specificity. Its potential as a SARS-CoV-2 3CL protease inhibitor further highlights its uniqueness and importance in medicinal chemistry .
Properties
IUPAC Name |
3-(dimethylamino)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-22(2)14-8-5-7-13(10-14)18(23)21-19-20-17-15-9-4-3-6-12(15)11-16(17)24-19/h3-10H,11H2,1-2H3,(H,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVQLMKXYAYSDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.